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Compound of Interest

Compound Name:
2-(3-bromophenoxy)-N-(2-

methoxyethyl)acetamide

CAS No.: 449169-55-5

Cat. No.: B3138190

Get Quote

Executive Summary
2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide is a functionalized phenoxyacetamide

derivative often utilized as a chemical probe or intermediate in medicinal chemistry.[1][2] Its

structure comprises a lipophilic 3-bromophenyl ether moiety linked via an acetamide core to a

polar methoxyethyl tail.[1][2]

This guide objectively compares three primary analytical techniques—HPLC-UV, LC-MS/MS,

and NMR—to determine the optimal workflow for characterization, purity assessment, and

quantification.[1]
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Feature HPLC-UV LC-MS/MS 1H NMR

Primary Use
Purity & Routine

Quantitation

Trace Quantitation &

ID
Structural Elucidation

Sensitivity Moderate (µM range) High (nM range) Low (mM range)

Specificity
Low (Retention time

only)

High (Mass + Isotope

pattern)

Very High

(Connectivity)

Cost/Run Low High Moderate

Technique 1: High-Performance Liquid
Chromatography (HPLC-UV)
Best For: Routine purity testing (QC) and concentration verification of stock solutions.[1][2]

Mechanistic Insight
The molecule contains a 3-bromophenyl ring, which acts as a reliable chromophore, absorbing

UV light significantly at 254 nm (

transition).[1] The amide bond offers a secondary absorption band at 210-220 nm.[1][2] The
separation relies on the hydrophobic interaction between the non-polar bromophenyl group and
the C18 stationary phase.[2]

Experimental Protocol: Purity Assessment
System: Agilent 1200/1260 or equivalent quaternary pump system.

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1][2]

Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape of the amide).[2]

Mobile Phase B: Acetonitrile (ACN).[1][2]

Flow Rate: 1.0 mL/min.[2][3]

Detection: UV at 254 nm (primary) and 214 nm (secondary).[1][2]
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Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase B Event

0.0 5% Equilibration

1.0 5% Injection Hold

10.0 95% Linear Gradient

12.0 95% Wash

| 12.1 | 5% | Re-equilibration |[1][2]

Data Interpretation: The compound is moderately lipophilic (Predicted LogP ~1.6 - 2.0).[1][2]

Expect elution in the middle of the gradient (approx. 6–8 min).[2] Purity is calculated via Area

Under the Curve (AUC) integration.[1][2]

Technique 2: Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)
Best For: Identification (via isotopic pattern) and high-sensitivity pharmacokinetic (PK) studies.

[1][2]

Mechanistic Insight
The presence of a Bromine atom provides a unique self-validating spectral signature.[2]

Natural bromine exists as two stable isotopes:

Br (50.7%) and

Br (49.3%).[1][2] Consequently, the Mass Spectrum (MS1) will display two molecular ion peaks
(

) of nearly equal intensity separated by 2 Da.[1][2] This "twin tower" pattern confirms the
presence of the halogen.[2]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/16077036
https://pubchem.ncbi.nlm.nih.gov/compound/7818378
https://pubchemlite.lcsb.uni.lu/e/compound/16077036
https://pubchem.ncbi.nlm.nih.gov/compound/7818378
https://pubchem.ncbi.nlm.nih.gov/compound/7818378
https://pubchemlite.lcsb.uni.lu/e/compound/16077036
https://pubchem.ncbi.nlm.nih.gov/compound/7818378
https://pubchemlite.lcsb.uni.lu/e/compound/16077036
https://pubchem.ncbi.nlm.nih.gov/compound/7818378
https://pubchem.ncbi.nlm.nih.gov/compound/7818378
https://pubchemlite.lcsb.uni.lu/e/compound/16077036
https://pubchem.ncbi.nlm.nih.gov/compound/7818378
https://pubchemlite.lcsb.uni.lu/e/compound/16077036
https://pubchem.ncbi.nlm.nih.gov/compound/7818378
https://pubchem.ncbi.nlm.nih.gov/compound/7818378
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3138190?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Identification & Quantitation
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

Precursor Ions:

288.0 (

Br isotope)[1][2]

290.0 (

Br isotope)[1][2]

Fragmentation Pathway (MS2):

Collision Induced Dissociation (CID) typically cleaves the ether bond or the amide bond.[2]

Major Fragment: Loss of the methoxyethyl amine group or cleavage at the phenoxy ether.

[2]

LC-MS Settings (Sciex Triple Quad or Q-TOF):

Curtain Gas: 30 psi

IonSpray Voltage: 5500 V

Source Temp: 500°C

MRM Transitions (Quantitation):

(Phenoxy fragment)[1][2]

(Isotope confirmation)[1][2]

Critical Quality Attribute: If the intensity ratio of

deviates significantly from

, the peak is likely an interference or an artifact, not the brominated target.
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Technique 3: Nuclear Magnetic Resonance (1H
NMR)
Best For: Absolute structural validation and confirming the connectivity of the 2-methoxyethyl

chain.[1]

Mechanistic Insight
While MS confirms the mass, only NMR confirms the regiochemistry (e.g., ensuring the

bromine is at the meta position and the tail is intact).

Experimental Protocol: Structural Elucidation
Solvent: DMSO-

(preferred for amide solubility) or CDCl

.[1][2]

Frequency: 400 MHz or higher.

Concentration: 5–10 mg in 600 µL solvent.

Expected Chemical Shifts (in DMSO-

):

Amide NH: Broad triplet/singlet at

8.0–8.5 ppm.[2]

Aromatic Ring (4H): Complex multiplet at

6.9–7.3 ppm.[1][2] Look for the distinct pattern of a 3-substituted benzene (singlet-like
isolated proton, two doublets, one triplet).

O-CH

-CO: Singlet at
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4.5 ppm (2H). This confirms the phenoxyacetic core.[2]

N-CH

-CH

-O: Two multiplets at

3.3–3.5 ppm (4H).

O-CH

: Sharp singlet at

3.25 ppm (3H).

Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for selecting the appropriate technique

based on the stage of drug development.

Crude Synthesis
Product

Rapid Screen
(TLC) Flash Chromatography

 Isolate 1H NMR
(Structure Confirmation)

 Confirm Structure HPLC-UV
(Purity > 95%)

 Check Purity

LC-MS/MS
(Isotope ID & PK) Verify Mass/Br Pattern

Batch Release Routine QC

 Validated

Click to download full resolution via product page

Caption: Analytical decision tree for 2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide
characterization.

Comparative Data Summary
The table below synthesizes theoretical performance metrics based on the physicochemical

properties of phenoxyacetamides.
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Metric HPLC-UV (254 nm) LC-MS (ESI+) 1H NMR (400 MHz)

Limit of Detection ~1 µg/mL ~1 ng/mL ~100 µg/mL

Sample Destructive? No (if collected) Yes No

Key Identifier Retention Time Mass + Br Isotope
Chemical Shift +

Coupling

Matrix Tolerance Moderate Low (Ion Suppression) High (if deuterated)

Validation Check Peak Symmetry > 0.9 288/290 Ratio ≈ 1.0 Integral Ratios
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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